molecular formula C20H24N4O5 B4141932 4-[4-(2-hydroxyethyl)piperazin-1-yl]-N-(3-methoxyphenyl)-3-nitrobenzamide

4-[4-(2-hydroxyethyl)piperazin-1-yl]-N-(3-methoxyphenyl)-3-nitrobenzamide

Cat. No.: B4141932
M. Wt: 400.4 g/mol
InChI Key: QLZRHWRPMUQEOZ-UHFFFAOYSA-N
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Description

4-[4-(2-hydroxyethyl)piperazin-1-yl]-N-(3-methoxyphenyl)-3-nitrobenzamide is a complex organic compound with a molecular formula of C20H24N4O5 This compound features a piperazine ring, a hydroxyethyl group, a methoxyphenyl group, and a nitrobenzamide moiety

Preparation Methods

The synthesis of 4-[4-(2-hydroxyethyl)piperazin-1-yl]-N-(3-methoxyphenyl)-3-nitrobenzamide involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions typically involve the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. Industrial production methods may involve parallel solid-phase synthesis or photocatalytic synthesis to achieve higher yields and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various bases and acids.

Scientific Research Applications

4-[4-(2-hydroxyethyl)piperazin-1-yl]-N-(3-methoxyphenyl)-3-nitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(2-hydroxyethyl)piperazin-1-yl]-N-(3-methoxyphenyl)-3-nitrobenzamide involves its interaction with molecular targets such as enzymes and receptors. The piperazine ring and nitrobenzamide moiety are crucial for its binding affinity and specificity. The compound can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds include:

Properties

IUPAC Name

4-[4-(2-hydroxyethyl)piperazin-1-yl]-N-(3-methoxyphenyl)-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O5/c1-29-17-4-2-3-16(14-17)21-20(26)15-5-6-18(19(13-15)24(27)28)23-9-7-22(8-10-23)11-12-25/h2-6,13-14,25H,7-12H2,1H3,(H,21,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLZRHWRPMUQEOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=CC(=C(C=C2)N3CCN(CC3)CCO)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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